molecular formula C19H18FN3O5S2 B2599592 (Z)-methyl 2-(2-((4-(N,N-dimethylsulfamoyl)benzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate CAS No. 865198-06-7

(Z)-methyl 2-(2-((4-(N,N-dimethylsulfamoyl)benzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B2599592
CAS No.: 865198-06-7
M. Wt: 451.49
InChI Key: AHRGDECXSNQOPN-VZCXRCSSSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains a benzothiazole ring, which is a heterocyclic compound (a ring structure containing atoms of at least two different elements), and a benzoyl group (a type of acyl group derived from benzoic acid). The presence of the N,N-dimethylsulfamoyl group suggests that the compound might have some biological activity, as sulfamoyl groups are often found in various drugs .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly used to analyze the structure of complex organic compounds .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by factors like its molecular structure, polarity, and the presence of functional groups. These properties could include things like melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .

Scientific Research Applications

GPIIb/IIIa Integrin Antagonists

Ethyl N-[3-(2-fluoro-4-(thiazolidin-3-yl(imino)methyl)benzoyl)amino-2, 2-dimethylpentanoyl]piperidine-4-acetate, a compound with a structure related to (Z)-methyl 2-(2-((4-(N,N-dimethylsulfamoyl)benzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate, demonstrates significant potential as a fibrinogen receptor antagonist. It exhibits potent human platelet aggregation inhibitory activity and oral availability, suggesting therapeutic potential for antithrombotic treatment, especially in acute phases. The compound's design leverages a trisubstituted beta-amino acid residue for conformational restriction, enhancing its biological activity (Hayashi et al., 1998).

Aldose Reductase Inhibitors

Methyl[4-oxo-2-(substituted benzoylimino)-3-(substituted phenyl)thiazolidin-5-ylidene]acetate derivatives, structurally akin to the chemical of interest, have been synthesized and identified as potent aldose reductase inhibitors. These compounds could serve as novel drugs for treating diabetic complications, highlighting the compound's relevance in the development of treatments for diabetes-related disorders (Sher Ali et al., 2012).

Antimicrobial Activities

Benzothiazole-imino-benzoic acid ligands, related in structural theme to this compound, and their metal complexes exhibit significant antimicrobial activity against human epidemic causing bacterial strains. Such findings underscore the compound's potential utility in developing new antimicrobial agents (Mishra et al., 2019).

Anticancer Agents

Benzothiazole derivatives, including structures resembling the compound , have been identified as promising anticancer agents. The modification of the benzothiazole scaffold with various substituents has been shown to modulate antitumor properties, indicating the compound's potential in cancer treatment research (Derya Osmaniye et al., 2018).

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and potential for bioaccumulation. Without specific data, it’s difficult to provide a detailed safety assessment .

Future Directions

The future research directions for this compound would depend on its potential applications. If it shows promising biological activity, it might be studied further as a potential drug candidate. Alternatively, if it has interesting chemical reactivity, it might be investigated for use in synthetic chemistry .

Properties

IUPAC Name

methyl 2-[2-[4-(dimethylsulfamoyl)benzoyl]imino-6-fluoro-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3O5S2/c1-22(2)30(26,27)14-7-4-12(5-8-14)18(25)21-19-23(11-17(24)28-3)15-9-6-13(20)10-16(15)29-19/h4-10H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHRGDECXSNQOPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)F)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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